
3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups including an azetidine ring, a bromophenyl group, an acetyl group, and an imidazolidine-2,4-dione group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central azetidine ring. The bromophenyl group is likely to be a significant contributor to the overall shape and properties of the molecule due to its size and the presence of the heavy bromine atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromophenyl group could undergo reactions typical of aryl halides, while the imidazolidine-2,4-dione group could participate in reactions typical of imides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .科学的研究の応用
Antinociceptive and Analgesic Properties
Compounds related to imidazolidine derivatives, such as hydantoins, have been studied for their antinociceptive effects. For example, a study on a hydantoin compound, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), showed antinociceptive effects in mice, indicating potential for pain management research. This compound, synthesized from the amino acid glycine, exhibited decreased ambulation and analgesia in behavioral screenings without affecting motor coordination or anxiety behavior. The antinociceptive properties were observed in acetic acid-induced writhing and formalin tests, suggesting anti-inflammatory mechanisms might mediate these effects (Queiroz et al., 2015).
Antimalarial Activity
Another study focused on the synthesis of hybrid quinazolin-2,4-dione analogs bearing various nitrogen heterocyclic moieties, including azetidinone. These compounds underwent in silico molecular docking analysis to evaluate their potential as inhibitors against malaria by targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). One compound in the series showed high binding affinity against pfDHODH, indicating potential antimalarial properties (Abdelmonsef et al., 2020).
Antimicrobial Activity
Research on azetidinone, imidazolidinone, and tetrazole derivatives incorporating quinazolin-4(3H)-ones demonstrated significant antimicrobial activity. This study highlighted the potential of such compounds as antimicrobial agents, with the synthesized compounds showing actions against various bacterial and fungal strains (Sahib, 2018).
作用機序
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its reduced activity can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition can affect normal nerve pulse transmission in both mammals and fish . A molecular modeling study showed that 2-pyrazoline compounds and other chalcone derivatives have an affinity for binding to the AChE active site, suggesting that these compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders like Parkinson’s disease and other age-linked disorders .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving acetylcholine and its hydrolysis by AChE . By inhibiting AChE, the compound disrupts this pathway, leading to an accumulation of acetylcholine. This can result in overstimulation of muscles and glands, affecting various body systems .
Result of Action
The inhibition of AChE by this compound leads to an accumulation of acetylcholine, which can result in overstimulation of muscles and glands . This can affect various body systems, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c15-10-3-1-9(2-4-10)5-12(19)17-7-11(8-17)18-13(20)6-16-14(18)21/h1-4,11H,5-8H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORNHAFFSCQNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B2998070.png)
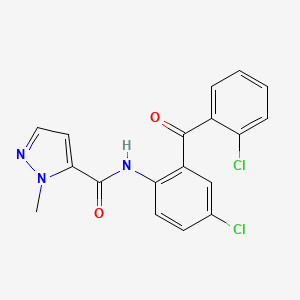
![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)

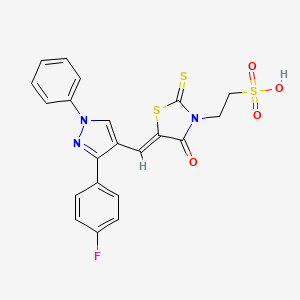
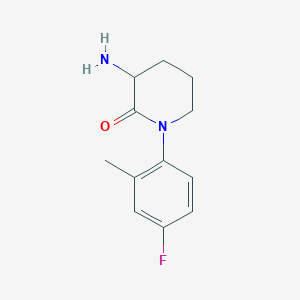
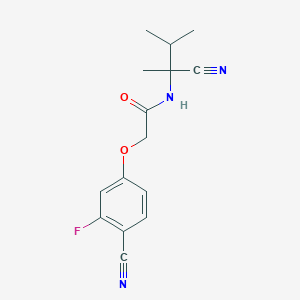
![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)
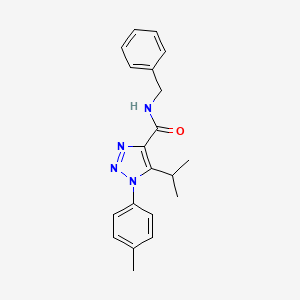

![2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2998087.png)


![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2998090.png)